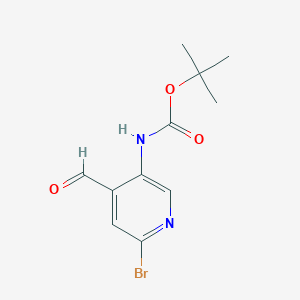

tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC17472968

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O3 |

|---|---|

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | tert-butyl N-(6-bromo-4-formylpyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |

| Standard InChI Key | FRCNKJCDNCHPGW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Br |

Introduction

tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is a synthetic organic compound that belongs to the carbamate family. It is characterized by its molecular structure, which includes a pyridine ring substituted with a bromine atom at the 6-position, a formyl group at the 4-position, and a tert-butyl carbamate group attached to the nitrogen atom at the 3-position. Despite the lack of specific literature directly referencing this compound, understanding its components and similar compounds can provide insights into its potential properties and applications.

Synthesis and Preparation

The synthesis of tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate would likely involve several steps, starting from a pyridine derivative. A general approach might include:

-

Bromination: Introduction of a bromine atom to the pyridine ring.

-

Formylation: Addition of a formyl group to the pyridine ring.

-

Carbamate Formation: Reaction with tert-butyl chloroformate to introduce the carbamate group.

Similar compounds, such as tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate, have been documented with detailed synthesis procedures .

Potential Applications

While specific applications for tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate are not well-documented, compounds with similar structures are often explored for their biological activity, including antimicrobial and anticancer properties. The presence of a formyl group and a bromine atom suggests potential for further chemical modification to enhance biological activity.

Research Findings and Future Directions

Given the lack of direct literature on tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate, future research should focus on its synthesis, characterization, and biological evaluation. Studies on similar compounds indicate that modifications to the pyridine ring can significantly impact biological activity . Thus, exploring the effects of different substitutions and modifications on the biological properties of this compound could be fruitful.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume